

# Spectroscopic Profile of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Overview

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## Compound of Interest

Compound Name: 6-Bromo-N,N-dimethylpyridazin-3-amine

Cat. No.: B169425

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **6-Bromo-N,N-dimethylpyridazin-3-amine**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside established experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

## Chemical Structure and Properties

IUPAC Name: **6-bromo-N,N-dimethylpyridazin-3-amine** Molecular Formula:  $C_6H_8BrN_3$  [1][2]

Molecular Weight: 202.05 g/mol [1][2] CAS Number: 14959-33-2[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Bromo-N,N-dimethylpyridazin-3-amine**. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.30	Doublet	1H	H-4
~6.80	Doublet	1H	H-5
~3.15	Singlet	6H	$\text{N}(\text{CH}_3)_2$

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-3
~145	C-6
~130	C-4
~115	C-5
~40	$\text{N}(\text{CH}_3)_2$

**Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
201/203	High	$[\text{M}]^+$ (presence of Br isotopes)
186/188	Moderate	$[\text{M}-\text{CH}_3]^+$
122	Moderate	$[\text{M}-\text{Br}]^+$
44	High	$[\text{N}(\text{CH}_3)_2]^+$

**Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1600	Strong	C=N stretch (pyridazine ring)
~1550	Strong	C=C stretch (pyridazine ring)
~1450	Medium	C-H bend (aliphatic)
~1200	Strong	C-N stretch
~1050	Strong	C-Br stretch

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Proton (<sup>1</sup>H) and Carbon (<sup>13</sup>C) NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromo-N,N-dimethylpyridazin-3-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300-600 MHz for <sup>1</sup>H NMR and 75-150 MHz for <sup>13</sup>C NMR.
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of the proton signals.
  - Acquire a <sup>13</sup>C NMR spectrum to identify the chemical shifts of the carbon atoms.

- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology:**

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
- **Ionization:** Employ an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the separated ions to generate a mass spectrum.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Methodology:**

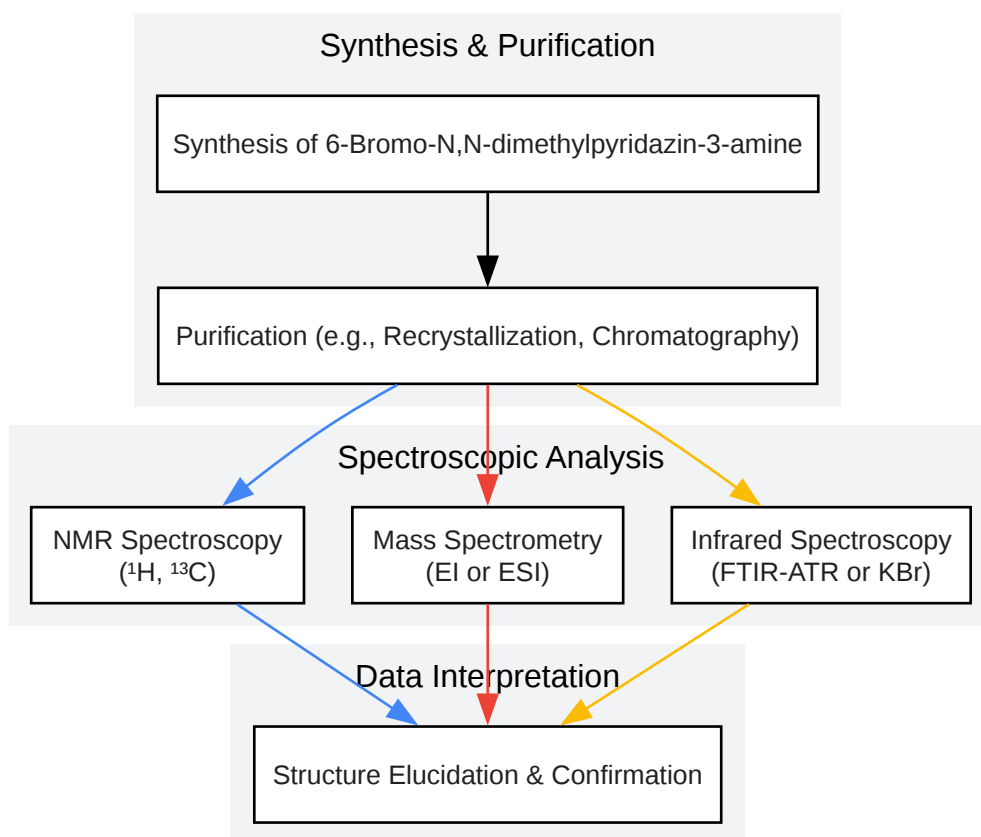
- **Sample Preparation:**
  - **KBr Pellet Method:** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Obtain a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance IR spectrum.

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **6-Bromo-N,N-dimethylpyridazin-3-amine**.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C<sub>6</sub>H<sub>8</sub>BrN<sub>3</sub> | CID 19699315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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